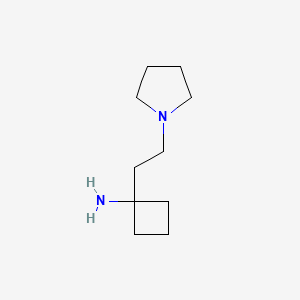

1-(2-(Pyrrolidin-1-yl)ethyl)cyclobutan-1-amine

Description

Chemical Structure: 1-(2-(Pyrrolidin-1-yl)ethyl)cyclobutan-1-amine (CAS: 1519829-99-2) is a bicyclic amine derivative featuring a cyclobutane ring connected to a pyrrolidine moiety via an ethyl linker. Its molecular formula is C₁₀H₁₈N₂, with a molecular weight of 168.28 g/mol . The compound is primarily used in laboratory research, particularly in synthetic chemistry and drug discovery, due to its rigid cyclobutane core and tertiary amine functionality. It is available at 98% purity but is currently listed as discontinued by suppliers like CymitQuimica .

Properties

Molecular Formula |

C10H20N2 |

|---|---|

Molecular Weight |

168.28 g/mol |

IUPAC Name |

1-(2-pyrrolidin-1-ylethyl)cyclobutan-1-amine |

InChI |

InChI=1S/C10H20N2/c11-10(4-3-5-10)6-9-12-7-1-2-8-12/h1-9,11H2 |

InChI Key |

JPDIAURLMQWMDM-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(C1)CCC2(CCC2)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(Pyrrolidin-1-yl)ethyl)cyclobutan-1-amine typically involves the reaction of cyclobutanone with pyrrolidine in the presence of a reducing agent. The process may include the following steps:

Formation of the Intermediate: Cyclobutanone reacts with pyrrolidine to form an intermediate compound.

Reduction: The intermediate is then reduced using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-(Pyrrolidin-1-yl)ethyl)cyclobutan-1-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can further modify the amine group.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

1-(2-(Pyrrolidin-1-yl)ethyl)cyclobutan-1-amine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in the study of biological systems and as a potential ligand in biochemical assays.

Medicine: Research into its pharmacological properties may reveal potential therapeutic applications.

Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-(Pyrrolidin-1-yl)ethyl)cyclobutan-1-amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-Cyclopropylpyrrolidin-3-amine (CAS: 936221-78-2)

- Molecular Formula : C₇H₁₄N₂; Molecular Weight : 126.20 g/mol .

- Structural Differences : Replaces the cyclobutane ring with a smaller cyclopropyl group and positions the amine on the pyrrolidine ring (C3 vs. C1 in the target compound).

- However, the reduced molecular weight may limit steric bulk compared to the cyclobutane analog .

1-Cyclobutanecarbonylpiperidin-4-amine (CAS: 926211-25-8)

- Molecular Formula : C₁₀H₁₈N₂O; Molecular Weight : 182.27 g/mol .

- Structural Differences : Incorporates a piperidine ring (six-membered) instead of pyrrolidine (five-membered) and adds a carbonyl group between the cyclobutane and piperidine.

- The piperidine ring offers a larger binding pocket for interactions with biological targets, such as enzymes or receptors .

2-(2-Chlorophenyl)cyclobutan-1-amine (CAS: 1315366-04-1)

- Molecular Formula : C₁₀H₁₂ClN; Molecular Weight : 181.66 g/mol .

- Structural Differences : Substitutes the pyrrolidine-ethyl group with a 2-chlorophenyl substituent.

- However, the lack of a tertiary amine reduces basicity compared to the target compound .

Anti-inflammatory Hydrazone Derivatives (Biomedical Research, 2017)

- Example: (E)-2-phenyl-N'-((1-(2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)methylene)quinolin-4-carbohydrazide .

- Role of Target Compound : Serves as a precursor in synthesizing hydrazones with demonstrated anti-inflammatory and analgesic activity . Compared to derivatives using piperidine or morpholine analogs, the pyrrolidine-ethyl group in the target compound may optimize steric compatibility with target enzymes like cyclooxygenase (COX) .

Data Table: Key Properties and Comparisons

Research Findings and Implications

- Bioactivity : The target compound’s pyrrolidine-ethyl group is critical in hydrazone derivatives for anti-inflammatory applications, outperforming morpholine and piperidine analogs in preliminary assays .

- Synthetic Utility : Cyclobutane-containing amines are prized for their conformational rigidity, which enhances binding specificity in drug candidates. However, the discontinued status of the target compound suggests challenges in scalability or stability .

Biological Activity

1-(2-(Pyrrolidin-1-yl)ethyl)cyclobutan-1-amine, a compound characterized by a cyclobutane ring and a pyrrolidine moiety, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications, supported by diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 156.24 g/mol. Its structure can be depicted as follows:

This compound is classified under cyclic amines, which are known for their diverse biological activities.

Synthesis

The synthesis of this compound typically involves the following steps:

- Formation of the Cyclobutane Ring : Cyclobutane derivatives can be synthesized through various methods such as ring-closing reactions involving appropriate precursors.

- Pyrrolidine Attachment : The incorporation of the pyrrolidine group can be achieved via nucleophilic substitution reactions or coupling reactions with pyrrolidine derivatives.

Biological Activity

This compound exhibits several notable biological activities:

Antidepressant Activity

Research indicates that compounds with similar structures to this compound have been investigated for their potential antidepressant effects. Studies suggest that these compounds may modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are critical in mood regulation .

Antimicrobial Properties

Compounds related to this compound have shown significant antimicrobial activity against various pathogens. For instance, derivatives have been tested against Staphylococcus aureus and Escherichia coli, demonstrating varying degrees of inhibition .

Neuroprotective Effects

Some studies have suggested that cyclic amines like this compound may exhibit neuroprotective properties, potentially through antioxidant mechanisms or modulation of neuroinflammatory pathways .

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Receptor Binding : The compound may act as an antagonist or agonist at certain receptors, influencing cellular signaling pathways.

- Enzyme Modulation : It can alter enzymatic activities by binding to active sites or allosteric sites on enzymes, affecting metabolic pathways.

Case Studies

Several studies have explored the biological effects of this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.